![molecular formula C33H30N2 B15124134 4',4''-(1,7-Heptanediyl)bis[(biphenyl-4'-carbonitrile)]](/img/structure/B15124134.png)
4',4''-(1,7-Heptanediyl)bis[(biphenyl-4'-carbonitrile)]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’,4’‘-(1,7-Heptanediyl)bis[(biphenyl-4’-carbonitrile)] is a chemical compound known for its unique structure and properties. It is composed of two biphenyl-4’-carbonitrile units connected by a heptane chain. This compound is often used in the field of liquid crystals due to its ability to form stable mesophases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘-(1,7-Heptanediyl)bis[(biphenyl-4’-carbonitrile)] typically involves the following steps:
Preparation of Biphenyl-4’-carbonitrile: This can be synthesized through the reaction of 4-bromobiphenyl with copper(I) cyanide in the presence of a suitable solvent such as dimethylformamide.
Formation of 1,7-Heptanediyl Linker: The heptane chain can be introduced by reacting 1,7-dibromoheptane with the biphenyl-4’-carbonitrile units in the presence of a palladium catalyst under Suzuki coupling conditions.
Industrial Production Methods
In an industrial setting, the production of 4’,4’‘-(1,7-Heptanediyl)bis[(biphenyl-4’-carbonitrile)] can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4’,4’‘-(1,7-Heptanediyl)bis[(biphenyl-4’-carbonitrile)] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
4’,4’‘-(1,7-Heptanediyl)bis[(biphenyl-4’-carbonitrile)] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of liquid crystal materials.
Biology: Investigated for its potential interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials with specific optical properties.
Mécanisme D'action
The mechanism of action of 4’,4’‘-(1,7-Heptanediyl)bis[(biphenyl-4’-carbonitrile)] involves its interaction with molecular targets such as biological membranes or liquid crystal matrices. The compound’s structure allows it to align in specific orientations, influencing the properties of the materials it is incorporated into.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4’,4’‘-(1,6-Hexanediyl)bis[(biphenyl-4’-carbonitrile)]
- 4’,4’‘-(1,8-Octanediyl)bis[(biphenyl-4’-carbonitrile)]
Uniqueness
4’,4’‘-(1,7-Heptanediyl)bis[(biphenyl-4’-carbonitrile)] is unique due to its specific heptane linker, which provides distinct physical and chemical properties compared to its analogs with shorter or longer alkyl chains. This uniqueness makes it particularly valuable in the design of liquid crystal materials with tailored properties.
Propriétés
Formule moléculaire |
C33H30N2 |
|---|---|
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
4-[4-[7-[4-(4-cyanophenyl)phenyl]heptyl]phenyl]benzonitrile |
InChI |
InChI=1S/C33H30N2/c34-24-28-12-20-32(21-13-28)30-16-8-26(9-17-30)6-4-2-1-3-5-7-27-10-18-31(19-11-27)33-22-14-29(25-35)15-23-33/h8-23H,1-7H2 |
Clé InChI |
HAHCEFUTBFTENT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCCCCCCC2=CC=C(C=C2)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzhydryl(2S,3R,5R)-3-hydroxymethyl-3-methyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B15124055.png)


![[5-(1-Hydroxyethyl)pyridin-3-yl]boronic acid](/img/structure/B15124066.png)
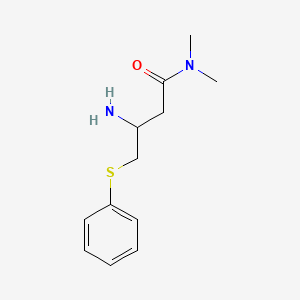
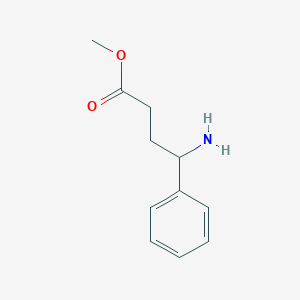
![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B15124096.png)
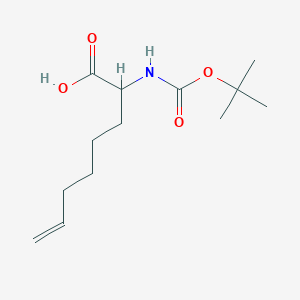
![N-Propylbicyclo[2.2.1]heptan-2-amine](/img/structure/B15124108.png)
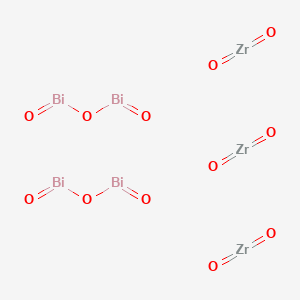

![11-Phenyl-11H-benzo[b]fluoren-11-ol](/img/structure/B15124128.png)
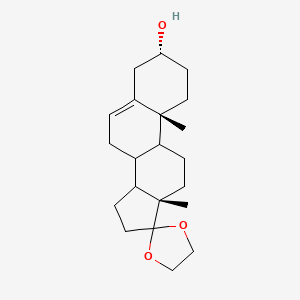
![Imidazo[1,2-a]pyridine-6-sulfonyl chloride](/img/structure/B15124144.png)
